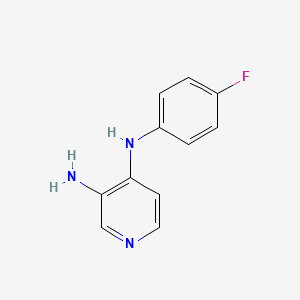

4-N-(4-fluorophenyl)pyridine-3,4-diamine

Description

Contextualization within Pyridine (B92270) and Diamine Chemistry

The foundational structure of 4-N-(4-fluorophenyl)pyridine-3,4-diamine is the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine and its derivatives are of immense importance in medicinal chemistry and materials science, often serving as a core scaffold in a wide array of functional molecules. rsc.orgnih.gov The nitrogen atom in the pyridine ring imparts distinct electronic properties, influencing the molecule's reactivity and its ability to engage in intermolecular interactions. nih.gov

The presence of a diamine functional group, specifically a 1,2-diamine on the pyridine ring, is another defining feature. Diaminopyridines are a well-studied class of compounds with diverse applications. For instance, 3,4-diaminopyridine (B372788) is a known potassium channel blocker used in the treatment of certain neuromuscular disorders. nih.govwikipedia.org The arrangement of the amino groups on the pyridine ring is crucial in determining the compound's chemical behavior and biological activity.

The molecule is further functionalized with a 4-fluorophenyl group attached to one of the amino nitrogens. The inclusion of a fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Significance in Contemporary Chemical Research

While direct research on this compound is limited, the significance of substituted pyridine-diamine scaffolds in contemporary research is well-established. nih.gov Pyridine-based compounds are investigated for a wide range of potential applications, including as anticancer, antibacterial, and antiviral agents. rsc.orgnih.gov The structural motif of an N-aryl-substituted aminopyridine is a key feature in many biologically active molecules.

The specific combination of a pyridine-3,4-diamine scaffold with a 4-fluorophenyl substituent suggests that this compound could be a candidate for investigation in several research areas. Its potential to act as a ligand for metal catalysts or as a building block for more complex molecular architectures makes it a target of interest for synthetic chemists. Furthermore, its structural similarity to known bioactive molecules indicates its potential for exploration in drug discovery programs.

Overview of Research Paradigms for Substituted Pyridine-Diamine Scaffolds

The scientific investigation of substituted pyridine-diamine scaffolds typically follows several established research paradigms. A primary focus is often on the development of efficient synthetic routes to access a variety of analogues. nih.gov This allows for the systematic exploration of the structure-activity relationship, where different substituents are introduced to fine-tune the molecule's properties.

Another key research area is the detailed characterization of these compounds. This includes the use of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm the molecular structure, as well as X-ray crystallography to determine the three-dimensional arrangement of atoms in the solid state. researchgate.net

Furthermore, for compounds with potential biological applications, research paradigms involve screening for activity against various biological targets. This can include in vitro assays to measure the compound's effect on specific enzymes or receptors, as well as cell-based assays to assess its impact on cellular processes.

Interactive Data Tables

Below are tables summarizing key identifiers and predicted properties for this compound.

| Identifier Type | Identifier | Source |

|---|---|---|

| Molecular Formula | C11H10FN3 | uni.lu |

| SMILES | C1=CC(=CC=C1NC2=C(C=NC=C2)N)F | uni.lu |

| InChI | InChI=1S/C11H10FN3/c12-8-1-3-9(4-2-8)15-11-5-6-14-7-10(11)13/h1-7H,13H2,(H,14,15) | uni.lu |

| InChIKey | YWFXJNSRFLGLHP-UHFFFAOYSA-N | uni.lu |

| Property | Value | Source |

|---|---|---|

| Monoisotopic Mass | 203.08588 Da | uni.lu |

| XlogP | 1.8 | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

4-N-(4-fluorophenyl)pyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3/c12-8-1-3-9(4-2-8)15-11-5-6-14-7-10(11)13/h1-7H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFXJNSRFLGLHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=NC=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108349-64-0 | |

| Record name | 4-N-(4-fluorophenyl)pyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 N 4 Fluorophenyl Pyridine 3,4 Diamine

Established Synthetic Routes

The synthesis of 4-N-(4-fluorophenyl)pyridine-3,4-diamine is typically achieved through a convergent synthesis approach. This involves the separate preparation of key precursors—a functionalized pyridine (B92270) ring and a fluorophenyl-containing moiety—followed by a carefully selected coupling reaction to assemble the final molecule.

Precursor Synthesis Strategies

The efficient synthesis of the target compound relies heavily on the availability and purity of its foundational precursors. The primary components are the 3,4-diaminopyridine (B372788) core and the 4-fluorophenyl group.

Diaminopyridine Core Precursors:

The synthesis of the 3,4-diaminopyridine scaffold can be approached from several starting materials. A common and effective method begins with the nitration of a 4-substituted pyridine. For instance, 4-aminopyridine (B3432731) or 4-chloropyridine (B1293800) can be nitrated to introduce a nitro group at the 3-position, a critical step for installing the second amine functionality.

A widely cited route involves the hydrogenation of 3-nitropyridin-4-amine. chemicalbook.com This precursor is commercially available or can be synthesized, for example, by reacting 4-methoxypyridine (B45360) with fuming nitric acid to yield 4-methoxy-3-nitropyridine, which is then treated with ammonia (B1221849) to give 4-amino-3-nitropyridine (B158700). google.com The final step is a catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to reduce the nitro group to an amine, thus forming the 3,4-diaminopyridine core. chemicalbook.comnih.gov

| Starting Material | Key Steps | Intermediate(s) | Final Precursor |

| 4-methoxypyridine | 1. Nitration 2. Amination | 4-methoxy-3-nitropyridine | 4-amino-3-nitropyridine |

| 3-nitropyridin-4-amine | 1. Catalytic Hydrogenation | - | 3,4-diaminopyridine |

| 3-bromo-4-nitropyridine N-oxide | 1. Fluorination 2. Hydrogenation | 3-fluoro-4-nitropyridine N-oxide | 3-fluoro-4-aminopyridine |

This table outlines common strategies for synthesizing diaminopyridine and related fluorinated aminopyridine precursors.

Fluorophenyl-containing Intermediates:

The key fluorophenyl-containing intermediate is typically 4-fluoroaniline (B128567). This compound is commercially available and serves as the nucleophile in the C-N bond-forming step. Alternatively, for reactions like the Suzuki or Stille coupling, a boronic acid derivative such as (4-fluorophenyl)boronic acid or an organostannane compound would be prepared. acs.org

Key Coupling Reactions and Functionalization Steps

The central transformation in the synthesis of this compound is the formation of the bond between the nitrogen atom of 4-fluoroaniline and the C4 position of the pyridine ring. The Buchwald-Hartwig amination is a premier method for this type of transformation. wikipedia.orgacsgcipr.org

This palladium-catalyzed cross-coupling reaction is highly versatile and tolerant of a wide range of functional groups. wikipedia.orgnih.gov In a typical procedure, a 4-halo-3-nitropyridine (e.g., 4-chloro-3-nitropyridine) is reacted with 4-fluoroaniline in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.orgnih.gov The nitro group serves as a precursor to the C3-amine and also activates the ring towards the coupling reaction. Following the successful coupling, the nitro group is reduced to an amine, completing the synthesis.

Typical Buchwald-Hartwig Amination Conditions:

| Component | Example | Purpose |

| Aryl Halide | 4-chloro-3-nitropyridine | Electrophilic partner |

| Amine | 4-fluoroaniline | Nucleophilic partner |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium source for the catalytic cycle |

| Ligand | Xantphos, SPhos, BrettPhos | Stabilizes the catalyst and facilitates key steps |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Activates the amine and facilitates the catalytic cycle |

| Solvent | Toluene (B28343), Dioxane | Reaction medium |

This table summarizes typical components and their roles in the Buchwald-Hartwig amination reaction for C-N bond formation.

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and improving yields. The key mechanistic considerations revolve around the palladium-catalyzed C-N bond formation.

Proposed Reaction Mechanisms

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with palladium cycling between the Pd(0) and Pd(II) oxidation states. libretexts.orgyoutube.com

The catalytic cycle is proposed to proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 4-halopyridine derivative. This step forms a Pd(II) intermediate. youtube.com

Ligand Exchange/Amine Coordination: The amine (4-fluoroaniline) coordinates to the palladium center, displacing a ligand.

Deprotonation/Amido Complex Formation: A base removes a proton from the coordinated amine, forming a palladium-amido complex. youtube.com

Reductive Elimination: The final and crucial step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.orgyoutube.com

An unproductive side reaction that can compete with reductive elimination is beta-hydride elimination, although this is less common with aryl amines. wikipedia.org

Identification and Characterization of Reaction Intermediates

The elucidation of the Buchwald-Hartwig mechanism has been supported by the identification and characterization of key reaction intermediates. libretexts.org While isolating intermediates from a specific catalytic reaction can be challenging, studies on analogous systems have provided significant insight.

Pd(0) Complexes: The active catalytic species are typically electron-rich, coordinatively unsaturated Pd(0) complexes stabilized by phosphine ligands.

Oxidative Addition Adducts: The Pd(II) complexes formed after oxidative addition have been characterized in numerous studies. These are typically square planar complexes containing the aryl group, the halide, and two phosphine ligands.

Palladium-Amido Complexes: The deprotonation of the coordinated amine leads to a palladium-amido complex. The structure and reactivity of these intermediates are critical, as they are the direct precursors to the reductive elimination step. The choice of ligand significantly influences the stability and reactivity of these amido complexes. youtube.com

Theoretical Studies on Transition States and Reaction Energetics

Theoretical studies, primarily using density functional theory (DFT), have been instrumental in mapping the energetic landscape of the Buchwald-Hartwig amination catalytic cycle. These studies provide detailed information on the structures of transition states and the activation energies for the key steps.

Oxidative Addition: Theoretical models have shown that the energy barrier for oxidative addition is highly dependent on the nature of the aryl halide and the electron-donating properties of the phosphine ligand. Bulky, electron-rich ligands generally lower the activation barrier for this step. youtube.com

Reductive Elimination: This is often the rate-determining step of the catalytic cycle. Theoretical calculations have demonstrated that the transition state for reductive elimination involves a three-centered C-N-Pd arrangement. The steric and electronic properties of the phosphine ligands play a crucial role in facilitating this step; bulky ligands can promote reductive elimination by creating steric pressure that favors the formation of the C-N bond. youtube.com

These computational investigations help rationalize the observed experimental trends, such as the superior performance of certain "Buchwald ligands" (e.g., XPhos, SPhos), and guide the development of new, more efficient catalyst systems. youtube.com

Optimization of Synthetic Procedures

The yield of N-arylation reactions can be significantly influenced by the choice of catalyst, ligands, base, solvent, and reaction temperature. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C(aryl)-N bonds and offers numerous avenues for optimization.

Key strategies for yield enhancement in a plausible Buchwald-Hartwig synthesis of the target compound from 3,4-diaminopyridine and a 4-fluorophenyl halide (or triflate) would include:

Catalyst and Ligand Selection: The choice of palladium precatalyst and the phosphine ligand is critical. Early generations of catalysts often had limitations, but the development of sterically hindered and electron-rich phosphine ligands, such as XPhos, has greatly expanded the scope and efficiency of these reactions. For the amination of aryl halides with heterocyclic amines, catalyst systems like [Pd(allyl)Cl]2 with t-BuXPhos have proven effective. nih.gov The ligand's structure influences the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF can also improve reaction rates and yields by preventing the formation of inactive palladium dimers. wikipedia.org

Base Selection: A suitable base is required to deprotonate the amine nucleophile, facilitating its entry into the catalytic cycle. Common bases include sodium tert-butoxide (NaOt-Bu), lithium tert-butoxide (LiOt-Bu), and cesium carbonate (Cs2CO3). The strength and solubility of the base can significantly impact the reaction outcome, with stronger, non-coordinating bases often favoring higher yields. nih.gov

Solvent Choice: The reaction is typically performed in anhydrous, aprotic solvents like toluene, dioxane, or THF. The solvent's polarity can affect the solubility of the reactants and the stability of the catalytic species. Non-polar solvents are often preferred for Buchwald-Hartwig reactions. nih.gov

The following table summarizes typical conditions that can be optimized for yield enhancement in Buchwald-Hartwig amination reactions.

| Parameter | Options | Impact on Yield |

| Palladium Source | Pd(OAc)2, Pd2(dba)3, [Pd(allyl)Cl]2 | Precatalyst choice affects the formation of the active Pd(0) species. |

| Ligand | XPhos, t-BuXPhos, BINAP, DBU | Sterically hindered, electron-rich ligands generally improve reaction scope and efficiency. |

| Base | NaOt-Bu, K3PO4, Cs2CO3 | Base strength and solubility are crucial for efficient amine deprotonation. |

| Solvent | Toluene, Dioxane, THF, DMF | Affects solubility of reagents and stability of the catalyst. |

| Temperature | 80-110 °C | Higher temperatures often increase reaction rates but can lead to catalyst decomposition. |

For the synthesis of this compound, the primary challenge is not stereochemical control, as the molecule is achiral, but rather regioselectivity. The starting material, 3,4-diaminopyridine, possesses two different amino groups that can potentially react with the 4-fluorophenyl electrophile. Achieving selective N-arylation at the 4-position is paramount.

The relative reactivity of the 3-amino and 4-amino groups is governed by both electronic and steric factors:

Electronic Effects: The 3-amino group is ortho to the pyridine nitrogen, while the 4-amino group is in the para position. In nucleophilic aromatic substitution on the pyridine ring itself, the ortho and para positions (C2 and C4) are electronically activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. youtube.com This same principle influences the basicity and nucleophilicity of the exocyclic amino groups. The 4-amino group is expected to be more basic and a stronger nucleophile than the 3-amino group because its lone pair can participate more effectively in resonance with the pyridine ring, increasing electron density.

Steric Effects: The 3-amino group is sterically more hindered due to its proximity to the pyridine nitrogen atom. This steric hindrance can disfavor the approach of a bulky electrophile or catalyst complex.

These factors suggest that the reaction would likely favor substitution at the more nucleophilic and less sterically hindered 4-position. However, achieving high regioselectivity often requires careful control of reaction conditions. Strategies to control regioselectivity include:

Kinetic vs. Thermodynamic Control: By running the reaction at low temperatures, it may be possible to favor the kinetically preferred product, which is often the one formed from the more nucleophilic amine.

Protecting Groups: A common strategy to achieve regioselectivity is to temporarily protect one of the amino groups. For instance, the more reactive 4-amino group could be selectively protected with a labile group (e.g., Boc), allowing the 3-amino group to be functionalized. Subsequent deprotection would yield the desired isomer. Conversely, if the 3-amino group were more reactive, it could be protected first.

Catalyst/Ligand Effects: In catalyzed reactions like the Buchwald-Hartwig amination, the steric bulk of the ligand can be tuned to selectively favor reaction at the less hindered amino group.

The following table outlines factors influencing regioselectivity in the N-arylation of 3,4-diaminopyridine.

| Factor | Influence on Selectivity | Expected Outcome for 4-N-Arylation |

| Electronic Effects | The more basic/nucleophilic amine reacts faster. | Favors reaction at the 4-amino group. |

| Steric Hindrance | The less sterically hindered amine is more accessible. | Favors reaction at the 4-amino group. |

| Protecting Groups | Can block one reactive site, forcing reaction at the other. | A highly effective but less atom-economical strategy. |

| Reaction Conditions | Low temperature may favor the kinetic product. | Can enhance selectivity for the more reactive 4-amino group. |

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in The synthesis of N-aryl aminopyridines can be made more environmentally friendly through several approaches.

Solvent Selection: Traditional syntheses often use volatile and toxic organic solvents like toluene or DMF. Green chemistry encourages the use of safer alternatives. Water, ethanol, and ionic liquids are being explored as "green solvents" for cross-coupling reactions. rasayanjournal.co.inmdpi.com Solvent-free reactions, where the reactants are mixed without a solvent, represent an ideal green approach, often facilitated by techniques like ball milling. mdpi.com

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. mdpi.com Ultrasound is another alternative energy source that can promote reactions by creating localized high temperatures and pressures through acoustic cavitation.

Catalyst Development: While palladium is a highly effective catalyst, it is also expensive and has toxicity concerns. Research is ongoing to develop catalysts based on more abundant and less toxic metals, such as copper or iron. mdpi.com The development of heterogeneous catalysts, where the catalyst is supported on a solid material, is another key area. These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost.

The table below contrasts conventional and green approaches for the synthesis of N-aryl aminopyridines.

| Synthetic Aspect | Conventional Approach | Green Chemistry Approach |

| Solvent | Toluene, Dioxane, DMF | Water, Ethanol, Ionic Liquids, Solvent-free conditions |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasound |

| Catalyst | Homogeneous Palladium catalysts | Heterogeneous catalysts, Earth-abundant metal catalysts (e.g., Cu, Fe), Biocatalysis |

| Reaction Time | Hours to days | Minutes to hours |

| Workup | Solvent extraction, column chromatography | Filtration (for heterogeneous catalysts), reduced purification steps |

By integrating these green chemistry principles, the synthesis of compounds like this compound can be made more sustainable, efficient, and cost-effective.

Chemical Reactivity and Derivatization Strategies for 4 N 4 Fluorophenyl Pyridine 3,4 Diamine

Functional Group Transformations

The reactivity of 4-N-(4-fluorophenyl)pyridine-3,4-diamine is dictated by the interplay of its constituent functional groups. Each part of the molecule offers distinct opportunities for chemical modification, enabling a systematic approach to derivatization.

Amine Reactivity: Acylation, Alkylation, Arylation, and Condensation Reactions

The molecule possesses two distinct amine functionalities: a primary amine at the C3 position and a secondary N-arylamine at the C4 position. The primary amine is generally more nucleophilic and less sterically hindered, making it the more reactive site for many transformations.

Acylation: The primary amine at the C3 position can be selectively acylated under standard conditions using acylating agents such as acyl chlorides or anhydrides. This reaction forms an amide bond, which can be used to introduce a wide variety of substituents. The secondary amine at C4 is less reactive and would require more forcing conditions to acylate.

Alkylation: N-alkylation can be achieved using alkyl halides or through reductive amination. Similar to acylation, the primary amine is expected to be more reactive, allowing for selective mono-alkylation at the C3 position under controlled conditions. google.com

Arylation: The introduction of additional aryl or heteroaryl groups can be accomplished via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govacs.orgwikipedia.org This reaction is a powerful tool for creating complex arylamine structures and is typically effective with primary amines. researchgate.net

Condensation Reactions: The vicinal (1,2-) arrangement of the two amino groups is a key structural feature, enabling the formation of fused heterocyclic rings. Reaction with 1,2-dicarbonyl compounds, carboxylic acids, or their derivatives can lead to the formation of imidazo[4,5-b]pyridine systems. ias.ac.insigmaaldrich.com This is a powerful strategy for creating rigid, planar ring systems often found in biologically active molecules. acsgcipr.org

Table 1: Potential Amine Functionalization Reactions

| Reaction Type | Reagent Examples | Predominant Reactive Site | Product Class |

| Acylation | Acetyl chloride, Benzoyl chloride, Acetic anhydride | C3-NH₂ | 3-Amido-4-N-(4-fluorophenyl)pyridin-4-amine |

| Alkylation | Methyl iodide, Benzyl bromide | C3-NH₂ | 3-(Alkylamino)-4-N-(4-fluorophenyl)pyridin-4-amine |

| Reductive Amination | Aldehydes/Ketones + NaBH(OAc)₃ | C3-NH₂ | 3-(Alkylamino)-4-N-(4-fluorophenyl)pyridin-4-amine |

| Arylation | Aryl halides + Pd catalyst (Buchwald-Hartwig) | C3-NH₂ | 3-(Arylamino)-4-N-(4-fluorophenyl)pyridin-4-amine |

| Condensation | Glyoxal, Benzil, Carboxylic Acids | C3-NH₂ and C4-NH | 2-Substituted-5-(4-fluorophenylamino)imidazo[4,5-b]pyridine |

Pyridine (B92270) Ring Modifications: Electrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, which governs its substitution patterns. However, the presence of two electron-donating amino groups at the C3 and C4 positions significantly influences its reactivity.

Electrophilic Aromatic Substitution (SEAr): Unsubstituted pyridine is highly resistant to electrophilic aromatic substitution and, when forced, reacts primarily at the 3-position. youtube.comyoutube.com The two amino groups in this compound are activating and will direct incoming electrophiles to the ortho and para positions relative to themselves. Therefore, substitution is most likely to occur at the C2, C5, and C6 positions. However, under the strongly acidic conditions often required for SEAr (e.g., nitration, sulfonation), the basic pyridine nitrogen will be protonated, which strongly deactivates the ring and makes substitution very difficult. youtube.comrsc.org A common strategy to overcome this is to first form the pyridine N-oxide, which activates the ring for SEAr, followed by deoxygenation. youtube.com

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are characteristic of electron-deficient aromatic rings and typically require a good leaving group (such as a halide) at a position activated by an electron-withdrawing group. wikipedia.org For pyridines, reactivity is highest at the 2- and 4-positions. stackexchange.com While the parent compound lacks a suitable leaving group, derivatization to include a halogen at the C2, C5, or C6 positions would render it susceptible to SNAr, allowing for the introduction of various nucleophiles (amines, alkoxides, thiolates). nih.govnih.gov

Table 2: Potential Pyridine Ring Modification Reactions

| Reaction Type | Reagent/Conditions | Potential Position(s) | Product Class |

| Electrophilic Aromatic Substitution | Br₂; HNO₃/H₂SO₄ (via N-oxide) | C2, C5, C6 | Substituted this compound |

| Radical Substitution (Minisci) | Alkyl radicals (e.g., from RCOOH + (NH₄)₂S₂O₈) | C2, C6 | Alkylated this compound |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RNH₂, RO⁻) on a halogenated derivative | C2, C5, C6 (if halogenated) | Further substituted pyridine derivatives |

Fluorophenyl Moiety Reactivity: Further Functionalization and Cross-Coupling Reactions

The 4-fluorophenyl group provides an additional site for modification, allowing for changes distal to the core pyridine structure.

Further Functionalization: The fluorophenyl ring can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, although it is deactivating. The large aminopyridine substituent at C1' would likely direct incoming electrophiles to the C3' and C5' positions due to steric hindrance at the C2' and C6' positions.

Cross-Coupling Reactions: The carbon-fluorine bond is generally strong and less reactive in cross-coupling reactions compared to other carbon-halogen bonds. However, specialized conditions have been developed for C-F bond activation. A more common strategy involves introducing a more reactive handle, such as a bromine or iodine atom, onto the fluorophenyl ring, which can then readily participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the attachment of a wide range of alkyl, alkenyl, alkynyl, and aryl groups.

Table 3: Potential Fluorophenyl Moiety Reactions

| Reaction Type | Reagent/Conditions | Position(s) | Product Class |

| Electrophilic Aromatic Substitution | Br₂, NBS | C3', C5' | 4-N-(Bromo-4-fluorophenyl)pyridine-3,4-diamine |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (on a bromo-derivative) | C-Br position | 4-N-(Biphenyl)-pyridine-3,4-diamine derivatives |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst (on a bromo-derivative) | C-Br position | 4-N-(Alkynylphenyl)-pyridine-3,4-diamine derivatives |

Synthesis of Analogues and Derivatives

The creation of libraries of related compounds is a cornerstone of modern drug discovery and materials science. The structural features of this compound make it an excellent starting point for generating chemical diversity. nih.govresearchgate.net

Design Principles for Structural Diversity

A systematic approach to analogue design involves modifying specific regions of the molecule to probe how changes in size, shape, and electronic properties affect its function. nih.govrsc.org Key diversification points include:

C3-Amine: Acylation or alkylation to introduce a variety of functional groups.

C4-Amine/Fluorophenyl Group: Variation of the substituent on the phenyl ring (e.g., replacing fluorine with Cl, Br, CF₃, OMe) or replacing the entire phenyl ring with other aryl or heteroaryl systems.

Pyridine Ring: Introduction of substituents at the C2, C5, and C6 positions to alter steric and electronic properties.

Ring Fusion: Utilizing the vicinal diamines to create fused imidazo[4,5-b]pyridine derivatives, which rigidifies the structure.

Table 4: Design Strategy for Analogue Library

| Modification Point | Type of Variation | Example Substituents/Structures |

| C3-Amine (R¹) | Acylation, Alkylation, Sulfonylation | -COCH₃, -COPh, -CH₂Ph, -SO₂Me |

| Pyridine Ring (R²) | Substitution (Halogenation, Alkylation) | -Cl, -Br, -CH₃ at C2, C5, or C6 |

| Fluorophenyl Ring (R³) | Substituent Modification | -Cl, -CF₃, -OCH₃ at C4'; additional substituents |

| Condensation Product | Fused Ring Formation | 2-Alkyl/Aryl-imidazo[4,5-b]pyridine core |

Parallel and Combinatorial Synthesis Approaches for Compound Libraries

To efficiently explore the chemical space around this scaffold, high-throughput synthesis methods are employed.

Parallel Synthesis: This approach involves performing multiple, discrete reactions simultaneously in an array format (e.g., in a 96-well plate). For example, a solution of this compound can be dispensed into multiple wells, followed by the addition of a different acyl chloride or alkyl halide to each well. This allows for the rapid generation of a library of N-substituted analogues for screening.

Combinatorial Synthesis: More complex libraries can be built using combinatorial strategies, often on a solid support to simplify purification. acs.orgacs.orgresearchgate.net A potential workflow could involve:

Synthesizing a set of diverse 3-nitro-4-halopyridines.

Reacting this set with a library of different primary amines via SNAr to create a matrix of 4-amino-3-nitropyridine (B158700) intermediates.

Reducing the nitro group to generate a library of 3,4-diaminopyridine (B372788) cores.

Further derivatizing the C3-amine of this library in a parallel fashion with a set of acylating or alkylating agents.

This systematic approach allows for the creation of large, diverse libraries of compounds from a common scaffold, facilitating the discovery of molecules with desired properties. researchgate.net

Coordination Chemistry and Catalytic Applications

The unique arrangement of nitrogen donor atoms in this compound makes it a compelling candidate for the design of novel ligands for transition metal complexes. The pyridine nitrogen and the adjacent exocyclic amino group can act as a bidentate chelating system, forming a stable five-membered ring with a metal center. The N-aryl substituent, particularly the fluorine atom, is expected to play a crucial role in fine-tuning the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity.

The design of ligands based on this compound would focus on creating a well-defined coordination sphere around a metal ion. The bidentate nature of the pyridine-3,4-diamine core is analogous to well-studied chelating ligands like ethylenediamine, which are known to form stable complexes with a variety of transition metals, including palladium, nickel, copper, and rhodium.

The N-(4-fluorophenyl) group is a key feature for modulating the ligand's properties. The electron-withdrawing nature of the fluorine atom can influence the electron density on the coordinating nitrogen atom, which in turn affects the strength of the metal-ligand bond. This electronic effect can be systematically varied by changing the substituents on the aryl ring, allowing for the fine-tuning of the catalytic activity of the metal center. For instance, more electron-withdrawing groups can enhance the Lewis acidity of the metal center, which can be beneficial for certain catalytic transformations. nih.govnih.gov

Furthermore, the steric bulk of the N-aryl group can be adjusted to control the accessibility of the metal center to substrates. nih.gov By introducing larger or smaller substituents on the phenyl ring, one can create a specific steric environment around the metal, which can lead to enhanced selectivity in catalytic reactions.

The coordination of this compound to a transition metal can be expected to result in complexes with various geometries, such as square planar or octahedral, depending on the metal and other coordinating ligands. nih.govacs.org

Table 1: Predicted Coordination Properties of Ligands Derived from this compound

| Metal Ion (Example) | Expected Coordination Geometry | Potential Chelate Ring Size | Influence of 4-Fluorophenyl Group |

| Palladium(II) | Square Planar | 5-membered | Electronic: Modulates electron density on the metal center. |

| Nickel(II) | Square Planar / Octahedral | 5-membered | Steric: Influences substrate access to the active site. |

| Copper(I/II) | Tetrahedral / Square Planar | 5-membered | Electronic: Affects redox potential of the copper center. |

| Rhodium(I/III) | Square Planar / Octahedral | 5-membered | Steric & Electronic: Fine-tunes reactivity and selectivity. |

This table is predictive and based on the coordination chemistry of analogous bidentate nitrogen ligands.

Transition metal complexes bearing ligands derived from this compound are anticipated to be active catalysts in a range of organic transformations, most notably in cross-coupling reactions. The combination of a pyridine moiety and a chelating diamine structure is a common feature in ligands designed for catalysis.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium complexes are workhorses in C-C and C-N bond formation. A palladium complex of a this compound-based ligand would likely be an effective catalyst for reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. acs.org The bidentate coordination would stabilize the palladium center, while the electronic properties imparted by the 4-fluorophenyl group could influence the rates of key catalytic steps like oxidative addition and reductive elimination. For example, the electron-withdrawing fluorine atom might facilitate the reductive elimination step, which is often rate-determining. nih.gov

Copper-Catalyzed Cross-Coupling Reactions:

Copper-catalyzed reactions, such as the Ullmann condensation for C-N and C-O bond formation, are also a promising area of application. researchgate.net The nitrogen-based ligand could stabilize the copper catalyst and promote the coupling of aryl halides with amines, alcohols, and other nucleophiles. The electronic nature of the N-aryl substituent can significantly impact the efficiency of these copper-catalyzed processes.

Other Potential Catalytic Applications:

Complexes of other transition metals, such as nickel and rhodium, with ligands based on this scaffold could also exhibit interesting catalytic properties in reactions like hydrogenation, hydroformylation, and polymerization. The ability to tune both the steric and electronic environment around the metal center is a key advantage in the development of highly active and selective catalysts. nsf.gov

Table 2: Potential Catalytic Applications of Transition Metal Complexes with this compound-derived Ligands

| Catalytic Reaction | Metal Catalyst (Example) | Role of the Ligand | Expected Influence of 4-Fluorophenyl Group |

| Suzuki-Miyaura Coupling | Palladium(II) | Stabilizes the active catalytic species. | Enhances catalytic turnover by modulating electronic properties. |

| Heck Reaction | Palladium(II) | Controls regioselectivity and catalyst stability. | Fine-tunes the electronic nature of the palladium center. |

| Buchwald-Hartwig Amination | Palladium(II) | Facilitates C-N bond formation. | Influences the rate of reductive elimination. |

| Ullmann Condensation | Copper(I/II) | Promotes coupling of aryl halides with nucleophiles. | Modulates the redox properties of the copper catalyst. |

| Hydrogenation | Rhodium(I) / Ruthenium(II) | Creates a specific coordination environment for substrate activation. | Steric and electronic effects can enhance enantioselectivity in asymmetric hydrogenation. |

This table outlines potential applications based on the catalytic activity of structurally related ligand-metal complexes.

Spectroscopic and Advanced Analytical Characterization of 4 N 4 Fluorophenyl Pyridine 3,4 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. Through the analysis of various NMR experiments, including 1H, 13C, and 19F NMR, as well as two-dimensional techniques, a complete assignment of the atomic connectivity and spatial relationships within the 4-N-(4-fluorophenyl)pyridine-3,4-diamine molecule can be achieved.

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring, the fluorophenyl ring, and the amino groups. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The pyridine ring protons are anticipated to appear in the aromatic region of the spectrum. Specifically, the proton at the C2 position is expected to be the most deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom, likely appearing as a singlet or a narrow doublet. The protons at the C5 and C6 positions would also resonate in the aromatic region, with their multiplicities depending on the coupling with adjacent protons.

The protons of the 4-fluorophenyl group will present as a characteristic set of signals. Due to the symmetry of the para-substituted ring, two distinct signals, each integrating to two protons, are expected. These would likely appear as doublets or multiplets due to coupling with each other and with the fluorine atom.

The protons of the two amino groups (at C3-NH and C4-NH₂) are expected to appear as broad singlets, and their chemical shifts can be sensitive to the solvent, concentration, and temperature. Deuterium exchange studies can be employed to confirm the assignment of these labile protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (Pyridine) | 7.8 - 8.2 | s or d |

| H-5 (Pyridine) | 6.5 - 6.8 | d or dd |

| H-6 (Pyridine) | 7.5 - 7.9 | d or dd |

| H-2'/H-6' (Fluorophenyl) | 6.9 - 7.2 | m |

| H-3'/H-5' (Fluorophenyl) | 7.0 - 7.3 | m |

| C3-NH | 5.0 - 6.0 | br s |

| C4-NH₂ | 4.0 - 5.0 | br s |

Note: Predicted data based on analogous compounds. Actual values may vary.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, a total of 11 distinct carbon signals are expected, corresponding to the five carbons of the pyridine ring and the six carbons of the fluorophenyl ring.

The carbons of the pyridine ring will resonate at characteristic chemical shifts, with C2, C4, and C6 typically appearing at lower field due to the influence of the nitrogen atom. The carbons bearing the amino groups (C3 and C4) will also have their chemical shifts influenced by the nitrogen substituents.

The carbons of the 4-fluorophenyl ring will show distinct signals. The carbon directly attached to the fluorine atom (C4') will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), resulting in a doublet. The chemical shifts of the other carbons in the fluorophenyl ring (C1', C2'/C6', and C3'/C5') will also be influenced by the fluorine substituent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 145 - 150 |

| C-3 (Pyridine) | 125 - 130 |

| C-4 (Pyridine) | 140 - 145 |

| C-5 (Pyridine) | 110 - 115 |

| C-6 (Pyridine) | 135 - 140 |

| C-1' (Fluorophenyl) | 138 - 142 |

| C-2'/C-6' (Fluorophenyl) | 118 - 122 |

| C-3'/C-5' (Fluorophenyl) | 115 - 118 (d, ²JC-F) |

| C-4' (Fluorophenyl) | 155 - 160 (d, ¹JC-F) |

Note: Predicted data based on analogous compounds. 'd' denotes a doublet due to C-F coupling. Actual values may vary.

19F NMR spectroscopy is a highly sensitive technique for the characterization of fluorine-containing compounds. dtic.mil For this compound, a single signal is expected in the 19F NMR spectrum, corresponding to the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. alfa-chemistry.com The signal will likely appear as a multiplet due to coupling with the ortho- and meta-protons of the fluorophenyl ring. The typical chemical shift range for an aromatic fluorine is between -110 and -130 ppm relative to a standard such as CFCl₃. researchgate.net

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C4'-F | -110 to -130 | m |

Note: Predicted data based on analogous compounds. 'm' denotes a multiplet. Actual values may vary.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to establish the connectivity between the protons on the pyridine ring and within the fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). HSQC is crucial for assigning the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for establishing the connectivity between the pyridine and fluorophenyl moieties through the N-C bond.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₁₁H₁₀FN₃), the expected exact mass can be calculated and compared with the experimentally determined value. The observation of the molecular ion peak [M+H]⁺ with high mass accuracy would provide strong evidence for the identity of the compound.

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass [M+H]⁺ |

| [C₁₁H₁₁FN₃]⁺ | 204.0937 |

Note: This is a calculated value. The experimentally observed value should be within a few parts per million (ppm) of this value.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight of a compound by ionizing the analyte in solution and then separating the ions based on their mass-to-charge ratio (m/z). ekb.eg This soft ionization method is particularly suitable for polar, thermally labile molecules like this compound, as it typically keeps the molecule intact, with the most prominent ion often being the protonated molecule [M+H]⁺.

In the positive ion mode, the ESI-MS spectrum of this compound (Molecular Formula: C₁₁H₁₀FN₃, Monoisotopic Mass: 203.0859 Da) is expected to show a strong signal for the protonated molecular ion at m/z 204.0932. uni.lu Other adducts, such as the sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, may also be observed depending on the solvents and additives used. uni.lu High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the confirmation of the elemental composition with a high degree of confidence. nih.gov

Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure. By selecting the precursor ion (e.g., m/z 204.0932) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. nih.govnih.gov The fragmentation pattern provides valuable information about the compound's structure, such as the loss of the fluorophenyl group or cleavage of the pyridine ring.

Table 1: Predicted ESI-MS Data for this compound uni.luThis interactive table displays the predicted mass-to-charge ratios (m/z) and Collision Cross Section (CCS) values for various adducts of the target compound.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 204.09316 | 141.1 |

| [M+Na]⁺ | 226.07510 | 149.4 |

| [M+K]⁺ | 242.04904 | 145.0 |

| [M+NH₄]⁺ | 221.11970 | 158.1 |

| [M-H]⁻ | 202.07860 | 145.2 |

| [M+HCOO]⁻ | 248.08408 | 165.7 |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific peaks correspond to the vibrations of particular bonds or functional groups.

For this compound, the IR spectrum would exhibit several characteristic absorption bands:

N-H Vibrations : The primary amine (-NH₂) and secondary amine (-NH-) groups will show characteristic stretching vibrations in the 3500-3200 cm⁻¹ region. Typically, primary amines show two bands (asymmetric and symmetric stretching), while secondary amines show one. N-H bending or scissoring vibrations are expected in the 1650-1580 cm⁻¹ range. researchgate.net

C-H Vibrations : Aromatic C-H stretching vibrations from both the pyridine and fluorophenyl rings are expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz

Aromatic Ring Vibrations : C=C and C=N stretching vibrations within the aromatic rings will produce a series of sharp bands in the 1600-1400 cm⁻¹ region. These are diagnostic for the aromatic skeleton. vscht.cz

C-F Vibration : The carbon-fluorine bond will have a strong, characteristic stretching absorption in the 1250-1000 cm⁻¹ region.

C-N Vibrations : Aromatic C-N stretching vibrations typically occur in the 1350-1250 cm⁻¹ range.

Table 2: Expected Characteristic IR Absorption Bands This interactive table outlines the predicted IR frequencies and their corresponding vibrational assignments for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500-3300 | Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3350-3310 | Stretch | Secondary Amine (-NH-) |

| 3100-3000 | Stretch | Aromatic C-H |

| 1650-1580 | Scissoring (Bend) | N-H |

| 1600-1400 | Stretch | Aromatic C=C and C=N |

| 1350-1250 | Stretch | Aromatic C-N |

| 1250-1000 | Stretch | C-F |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering monochromatic light (from a laser) off a sample and detecting the inelastically scattered photons. The energy shifts in the scattered light correspond to the vibrational modes of the molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in the IR spectrum.

Key features expected in the Raman spectrum of this compound include:

Ring Breathing Modes : The symmetric stretching and contraction of the aromatic rings give rise to very strong and characteristic Raman bands. For pyridine, a prominent ring breathing mode is observed near 990 cm⁻¹. nih.gov The substitution pattern on both the pyridine and phenyl rings will influence the exact position of these modes. researchgate.netaps.org

C-H Vibrations : Aromatic C-H stretching vibrations also appear in the 3100-3000 cm⁻¹ region, similar to IR.

Symmetric Vibrations : Symmetrically substituted parts of the molecule, such as the para-substituted fluorophenyl ring, will likely produce strong Raman signals. The C-F bond may also have a detectable Raman signal.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule, aiding in its structural confirmation. aps.org

Table 3: Expected Prominent Raman Shifts This interactive table lists the predicted Raman shifts and the corresponding molecular vibrations for the target compound.

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group / Moiety |

|---|---|---|

| ~3060 | Stretch | Aromatic C-H |

| 1610-1580 | Ring Stretch | Pyridine & Phenyl Rings |

| ~1030 | Ring Breathing | Phenyl Ring |

| ~990 | Ring Breathing | Pyridine Ring |

| 700-800 | BN Dative Bond Stretch | Pyridine-Borane Complex nih.gov |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of individual atoms can be determined with very high precision.

A successful crystallographic analysis of this compound would provide a wealth of structural information, including:

Unambiguous Connectivity : It would confirm the exact bonding arrangement of all atoms.

Bond Lengths and Angles : Precise measurements of all bond lengths (e.g., C-C, C-N, C-F) and angles would be obtained, offering insight into hybridization and steric effects. researchgate.net

Conformation : The dihedral angles between the pyridine and fluorophenyl rings would be determined, revealing the molecule's preferred conformation in the solid state. mdpi.com

Intermolecular Interactions : The analysis would reveal how molecules pack in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds (e.g., between the amine hydrogens and pyridine nitrogens of adjacent molecules) and π-π stacking.

Although a specific crystal structure for this compound is not publicly available, data from related structures provide expected values for key parameters. researchgate.netmdpi.com The structure would be solved in a specific space group (e.g., P-1, P2₁/c) with defined unit cell parameters (a, b, c, α, β, γ). mdpi.com

Table 4: Typical Bond Lengths for Related Structures This interactive table provides representative bond lengths expected for the key covalent bonds within the molecule, based on similar reported crystal structures.

| Bond | Typical Length (Å) |

|---|---|

| Aromatic C-C | 1.38 - 1.40 |

| Pyridine C-N | 1.33 - 1.35 |

| Aromatic C-N (Amine) | 1.36 - 1.42 |

| Aromatic C-F | 1.34 - 1.37 |

| N-H | 0.86 - 0.90 |

Chromatographic and Other Separations for Purity and Isolation

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of synthetic compounds. The choice of method depends on the scale and purpose, from reaction monitoring to final purification.

Thin-Layer Chromatography (TLC) : TLC is a rapid and simple method used to monitor reaction progress and identify the number of components in a mixture. A small spot of the sample is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system (mobile phase). The separation is based on differential partitioning of the components between the stationary phase (silica) and the mobile phase.

Column Chromatography/MPLC : For preparative scale purification, column chromatography is employed. The crude product is loaded onto a column packed with a stationary phase (commonly silica gel or alumina), and a solvent or solvent mixture is passed through to elute the components. Medium Pressure Liquid Chromatography (MPLC) is an automated version that provides better resolution and faster separations. mdpi.com Typical solvent systems for aminopyridine derivatives include gradients of ethyl acetate/hexanes or dichloromethane/methanol. mdpi.com

High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for determining the purity of the final compound. It utilizes high pressure to pass the mobile phase through a column packed with small-particle stationary phase, leading to high-resolution separations. For compounds like this compound, reversed-phase HPLC is typically used. researchgate.net A common setup involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile. researchgate.netnih.gov The purity is determined by integrating the peak area of the main component relative to the total area of all peaks detected, usually by a UV detector.

Recrystallization : This is a common final purification step for crystalline solids. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is cooled slowly. As the solubility decreases, the desired compound crystallizes out, leaving impurities behind in the solution. rsc.org

Table 5: Summary of Chromatographic Methods This interactive table summarizes common chromatographic techniques used for the analysis and purification of the target compound and its derivatives.

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| TLC | Silica Gel | Ethyl Acetate / Hexanes | Reaction Monitoring |

| MPLC | Silica Gel | Dichloromethane / Methanol | Preparative Purification mdpi.com |

| HPLC | C18 (Reversed-Phase) | Acetonitrile / Water with Buffer | Purity Analysis researchgate.netnih.gov |

| Recrystallization | N/A | Methanol / Hexanes | Final Purification rsc.org |

Computational Chemistry and Theoretical Studies of 4 N 4 Fluorophenyl Pyridine 3,4 Diamine

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques aimed at representing and simulating molecular structures and their dynamics. For 4-N-(4-fluorophenyl)pyridine-3,4-diamine, these studies are foundational for understanding its three-dimensional shape and how it might interact with other molecules, particularly biological macromolecules.

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound involves identifying the stable arrangements of its atoms and the energy barriers for converting between them. The molecule possesses several rotatable bonds, primarily the C-N bonds connecting the pyridine (B92270) ring to the amine and the amine to the fluorophenyl ring.

Table 1: Hypothetical Relative Energies of Stable Conformers

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | 35° | 0.00 | 75.3 |

| B | -145° | 1.50 | 8.8 |

| C | 175° | 0.95 | 15.9 |

Note: This data is illustrative and represents typical outputs of a conformational analysis study.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is crucial for drug discovery, where understanding how a molecule like this compound might interact with a specific enzyme or receptor can guide the design of more potent and selective therapeutic agents.

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The low-energy conformers of this compound are then computationally "placed" into the binding site of the protein. A scoring function evaluates each potential binding pose based on intermolecular forces such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts.

For this molecule, the diamine groups are potent hydrogen bond donors, the pyridine nitrogen is a hydrogen bond acceptor, and the fluorophenyl ring can participate in hydrophobic and aromatic stacking interactions. Docking studies would likely predict that the molecule forms key hydrogen bonds with specific amino acid residues (e.g., aspartate, serine) in a target's active site, which is often a primary determinant of binding affinity.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide highly accurate information about the electronic properties of a molecule. These methods are essential for understanding reactivity, spectroscopic signatures, and reaction mechanisms.

The electronic structure dictates the chemical reactivity of a molecule. Key aspects include the distribution of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron.

For this compound, DFT calculations would likely show the HOMO localized primarily on the electron-rich pyridine-3,4-diamine portion, indicating this is the site of electrophilic attack. The LUMO might be distributed across the aromatic system. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical stability and electronic excitability. A smaller gap generally implies higher reactivity. researchgate.net Furthermore, mapping the molecular electrostatic potential (MEP) would visualize the charge distribution, identifying electron-rich (negative potential, e.g., around the nitrogen and fluorine atoms) and electron-poor (positive potential, e.g., around the amine hydrogens) regions. researchgate.net

Table 2: Representative Quantum Chemical Properties

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

Note: This data is illustrative and represents typical outputs of DFT calculations.

Quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be used to interpret experimental data. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. Specific peaks in the predicted spectrum can be assigned to the stretching and bending modes of particular functional groups, such as the N-H stretches of the amines or the C-F stretch of the fluorophenyl group.

Similarly, theoretical calculations can predict the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy. By calculating the magnetic shielding of each nucleus (¹H, ¹³C, ¹⁹F), a theoretical NMR spectrum can be generated. Comparing this with an experimental spectrum is an invaluable method for confirming the molecular structure.

Computational methods can be employed to explore the mechanisms of chemical reactions. For this compound, this could involve simulating its synthesis or its potential metabolic degradation pathways. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating the transition state structure, which is the energy maximum along the reaction coordinate. The energy of this transition state determines the activation energy and thus the rate of the reaction. Such simulations provide a dynamic picture of chemical reactivity that is often inaccessible through experimental means alone.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific SAR or QSAR studies for this compound have been reported. SAR studies would typically involve the synthesis and biological evaluation of a series of analogs to determine how modifications to the chemical structure affect its biological activity. Key modifications would likely include altering the substitution pattern on the fluorophenyl ring, changing the position of the amino groups on the pyridine ring, and introducing different substituents to either ring system.

QSAR models provide a mathematical correlation between the chemical structure and biological activity. For a series of analogs of this compound, a QSAR study would quantify the effects of various physicochemical properties (such as lipophilicity, electronic effects, and steric parameters) on its activity. However, without experimental data, such models cannot be constructed.

Ligand-Based and Structure-Based Approaches

Information regarding either ligand-based or structure-based design approaches for this compound is not available.

Ligand-based approaches are utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the knowledge of other molecules that bind to the target to develop a model that defines the essential structural features required for activity.

Structure-based approaches are employed when the 3D structure of the target protein is known, often from techniques like X-ray crystallography or NMR spectroscopy. This allows for the rational design of inhibitors that can fit into the target's binding site. Molecular docking simulations are a key component of this approach.

Pharmacophore Generation and Virtual Screening

There are no published pharmacophore models or virtual screening studies specifically involving this compound.

A pharmacophore model for this compound would represent the essential 3D arrangement of chemical features necessary for its biological activity. This model could include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. Such a model would be a valuable tool for identifying other potentially active compounds from large chemical databases through virtual screening.

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target. Without a defined biological target or a pharmacophore model for this compound, virtual screening campaigns cannot be performed.

Structure Activity Relationship Sar and Medicinal Chemistry Aspects of 4 N 4 Fluorophenyl Pyridine 3,4 Diamine Analogues

Design Principles for Modulating Biological Activity

The biological activity of analogues based on the 4-N-(4-fluorophenyl)pyridine-3,4-diamine scaffold is finely tuned by strategic structural modifications. These changes are guided by principles aimed at optimizing the compound's interaction with its biological target, thereby enhancing potency and selectivity.

Rational design and lead optimization are critical processes in drug discovery that aim to improve the characteristics of a promising lead compound. For pyridine-based structures, a common strategy involves modifying substituents to enhance metabolic stability. mdpi.com For instance, blocking a potential site of metabolism, such as the 4-position of a phenyl ring with a fluorine atom, is a frequently used tactic in lead optimization. mdpi.com

Starting with a lead compound like this compound, optimization efforts would focus on systematically altering its distinct chemical regions: the pyridine (B92270) core, the diamine groups, and the N-(4-fluorophenyl) substituent. Through a rational design approach, novel inhibitors can be synthesized by employing a pyridine or pyrimidine (B1678525) "warhead" to interact with the target. researchgate.net Further modifications can be guided by computer-aided drug discovery (CADD) to predict how structural changes might affect binding affinity and selectivity. researchgate.net For example, introducing free rotation in the linker region between the core and a substituent has been shown to be a key factor for potent inhibition in some kinase inhibitors. researchgate.net

Studies on related pyrimidine and pyridine diamine derivatives have shown that the nature of the substituent has a profound impact on activity and selectivity. For instance, incorporating a 3-methoxy-4-hydroxyphenyl ring or an indole (B1671886) moiety can drive selectivity towards butyrylcholinesterase (BChE) inhibition. nih.gov Conversely, phenolic and catecholic rings can confer high selectivity for acetylcholinesterase (AChE) inhibition. nih.gov This highlights how rational modifications to the phenyl group in this compound could steer its activity towards specific enzyme targets.

Bioisosteric replacement is a strategy used to create new molecules with biological properties similar to the parent compound by exchanging an atom or group with a broadly similar alternative. cambridgemedchemconsulting.com This can be employed to improve potency, alter selectivity, reduce toxicity, or modify pharmacokinetic properties. cambridgemedchemconsulting.com

For the this compound scaffold, several bioisosteric replacements could be considered:

Phenyl Ring Replacement : The 4-fluorophenyl group is a common bioisostere for a phenyl ring. cambridgemedchemconsulting.com It could be further replaced by other aromatic systems like pyridyl or thiophene (B33073) rings to modulate electronic properties and potential interactions. cambridgemedchemconsulting.com Saturated bioisosteres, such as bicyclo[1.1.1]pentane or 2-oxabicyclo[2.2.2]octane, could be used to improve physicochemical properties like aqueous solubility and metabolic stability while reducing lipophilicity. enamine.net

Pyridine Core Modification : The nitrogen atom in the pyridine ring alters its molecular and physicochemical properties compared to benzene, improving aqueous solubility and metabolic stability. nih.gov The pyridine core itself could be replaced by other heterocyclic scaffolds, such as pyrimidine, to explore different interaction patterns. Studies comparing pyridine and pyrimidine diamine derivatives have shown that such changes significantly affect inhibitory potency against different enzymes. nih.gov

Fluorine Replacement : The fluorine atom is a bioisostere of a hydrogen atom. cambridgemedchemconsulting.com Its replacement with other halogens (Cl, Br) or small groups like methyl (CH₃) or hydroxyl (OH) could influence the compound's electronic and steric profile, thereby affecting its biological activity. nih.govcambridgemedchemconsulting.com However, research on some pyridine derivatives has indicated that the presence of halogen atoms or bulky groups can sometimes lead to lower antiproliferative activity. nih.gov

Scaffold Hopping : More significant scaffold modifications can lead to novel chemical classes. For example, replacing a pyridine-N-oxide moiety with a 2-difluoromethylpyridine group has been shown to be a successful bioisosteric replacement that enhances the activity of quorum sensing inhibitors. nih.govrsc.org

The biological effect of a compound is dictated by its interactions with a target protein, such as an enzyme or receptor. Modifications to the this compound structure are designed to optimize these interactions, which are typically non-covalent and include hydrogen bonds, ionic bonds, and hydrophobic interactions.

The diamine groups on the pyridine ring are potent hydrogen bond donors and acceptors, making them critical for anchoring the molecule within a target's binding site. The nitrogen atom of the pyridine ring itself can also act as a hydrogen bond acceptor. nih.gov The 4-fluorophenyl substituent contributes to hydrophobic interactions.

Structural modifications can introduce new interaction points. For example, adding a methoxy (B1213986) group to a pyridine ring in a series of RIOK2 inhibitors was found to engage in a crucial hydrogen bond with an isoleucine residue, stabilizing the binding mode and enhancing affinity. acs.org Similarly, systematic variations in the structure of 1,3-diamines revealed that lipophilicity, protonation state at physiological pH, and the distance between nitrogen atoms were all determining factors in modulating receptor binding. nih.gov Therefore, altering the substituents on the phenyl ring or the pyridine core of this compound can introduce new hydrogen bonding capabilities or change the molecule's shape and lipophilicity to better fit the target's binding pocket.

In Vitro Biological Target Identification and Validation Methodologies

Identifying the specific biological targets of this compound and its analogues is essential for understanding their mechanism of action. This is achieved through a variety of in vitro techniques, from large-scale screening to specific enzyme assays.

High-Throughput Screening (HTS) is a powerful method for testing a large number of compounds against potential biological targets in a rapid and automated fashion. ox.ac.uknih.gov This approach uses a high degree of assay miniaturization, often in 96, 384, or 1536-well microtiter plates, to quickly identify "hits"—compounds that show activity in a particular assay. ox.ac.uknih.gov

A library of this compound analogues could be screened against a panel of targets, such as kinases, proteases, or G-protein coupled receptors (GPCRs). enamine.net The screening process relies on various detection methods to measure a cellular response or target engagement, including:

UV-VIS absorbance enamine.net

Luminescence enamine.net

Fluorescence intensity and polarization enamine.net

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) enamine.net

These screening campaigns can quickly eliminate inactive compounds and build a portfolio of biologically relevant molecules for more focused follow-up studies. ox.ac.uk HTS serves as an indispensable tool for initial drug and target discovery. nih.gov

Once initial hits are identified, their effects on specific enzymes are quantified using inhibition or activation assays. These assays measure how a compound affects the rate of an enzymatic reaction.

Enzyme Inhibition Assays: These assays determine a compound's ability to reduce the activity of an enzyme. The potency of an inhibitor is typically expressed as an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) or a Kᵢ value (the inhibition constant). mdpi.com For example, a series of 4-substituted pyridine-3-sulfonamides were evaluated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms, with Kᵢ values determined to assess potency and selectivity. mdpi.com

Studies on related pyridine diamine derivatives have demonstrated their potential as enzyme inhibitors. The following table, based on published research, illustrates how structural modifications can influence inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

| Compound | Substituent on Phenyl Ring | EeAChE % Inhibition at 9 µM | eqBChE % Inhibition at 9 µM |

|---|---|---|---|

| Analogue 1 | Unsubstituted Phenyl | 73% | - |

| Analogue 2 | 2-Methoxyphenyl | ~60% | - |

| Analogue 3 | 3-Hydroxyphenyl | ~40% | - |

| Analogue 4 | 3-Methoxy-4-hydroxyphenyl | ~60% | 91% |

Data is illustrative and based on findings for N,N'-bis(benzyl)-1,6-diaminohexane pyridine derivatives. nih.gov EeAChE = Electrophorus electricus acetylcholinesterase; eqBChE = Equine butyrylcholinesterase.

Enzyme Activation Assays: In some cases, compounds may act as activators rather than inhibitors. For instance, substituted N,N′-diarylsulfonamides were evaluated as activators of the M2 isoform of pyruvate (B1213749) kinase (PKM2). nih.gov These assays typically measure the increase in product formation (e.g., ATP production) in the presence of the compound. nih.gov The potency of an activator is often reported as an AC₅₀ value, the concentration required to elicit 50% of the maximum activation. nih.gov Similar assays could be employed to determine if this compound analogues can activate specific enzymes.

Receptor Binding and Functional Assays

While specific binding data for this compound is not extensively detailed in publicly available literature, the activity of its parent compound, 3,4-diaminopyridine (B372788) (3,4-DAP), and related pyridine derivatives provides a strong basis for understanding its likely biological targets and interactions. The primary molecular targets of 3,4-DAP are voltage-gated potassium (Kv) channels, where it acts as an antagonist. nih.govnih.govfrontiersin.org It is therefore hypothesized that this compound and its analogues also primarily target these channels.

Receptor binding and functional assays are crucial for determining the affinity and efficacy of such compounds. For analogous pyridine derivatives, these studies often involve:

Radioligand Binding Assays: These assays quantify the affinity of a compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand. For example, studies on pyrazol-4-yl-pyridine derivatives have used [³H]NMS to quantify affinity for the M₄ muscarinic acetylcholine (B1216132) receptor. nih.gov

Competition Binding Assays: In these assays, the test compound competes with a known ligand (often fluorescently labeled) for the binding site on a target receptor, such as the CXCR4 chemokine receptor. nih.gov The effective concentration (EC₅₀) at which the compound displaces 50% of the known ligand is a measure of its binding affinity. nih.gov

Functional Assays: These experiments measure the biological response elicited by the compound upon binding to its target. This can include assays for G-protein coupled receptor (GPCR) activation, ion channel modulation, or recruitment of signaling proteins like β-arrestin. nih.gov For a Kv channel blocker like 3,4-DAP, functional assays would involve electrophysiological measurements to assess the block of potassium currents. nih.gov

The introduction of a 4-fluorophenyl group to the 3,4-diaminopyridine scaffold is expected to significantly modify its binding characteristics. This substituent can influence the molecule's lipophilicity, hydrogen-bonding capacity, and potential for other non-covalent interactions, such as halogen bonding, thereby altering its affinity and selectivity for different Kv channel subtypes. nih.gov

Table 1: Representative Binding Affinities of 3,4-Diaminopyridine for Prevalent Presynaptic Kv Channel Subtypes This table is based on reported effects and serves as a representation of the parent compound's activity.

| Kv Channel Subtype | Reported Effect | Affinity (IC₅₀) Range |

|---|---|---|

| Kv3.3 | Partial Antagonist | 1–10 µM (high-affinity) |

| Kv3.4 | Partial Antagonist | 1–10 µM (high-affinity) |

| Kv3.3 | Antagonist | 0.1–1 mM (low-affinity) |

| Kv3.4 | Antagonist | 0.1–1 mM (low-affinity) |

Data derived from patch-clamp electrophysiology studies on the effects of 3,4-DAP. nih.gov

Mechanism of Action (MoA) Elucidation at the Molecular and Cellular Level